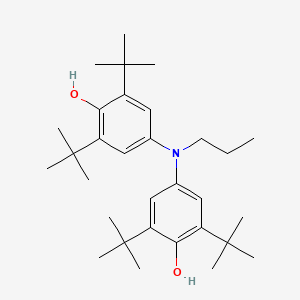
4,4'-(Propylazanediyl)bis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol): is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers such as polypropylene and isoprene rubber . Its structure consists of two 2,6-di-tert-butylphenol units linked by a propylazanediyl group, which provides it with unique antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with a propylamine derivative under specific conditions. One common method involves the use of a heterogeneous catalytic system, which provides high catalytic activity and ensures the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and controlled reaction environments to ensure high yield and purity. The process may include steps such as differential scanning calorimetry and Wallace plasticity measurements to monitor the antioxidant performance of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it donates electrons to reduce other compounds.
Substitution: The phenolic groups in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or peroxides, and the reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized phenolic compounds, while substitution reactions can produce a variety of substituted phenols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) is used as a stabilizer for polymers, preventing oxidative degradation and extending the lifespan of materials such as polypropylene and isoprene rubber .
Biology and Medicine: It can protect biological molecules from oxidative damage, which is a key factor in aging and various diseases .
Industry: In industrial applications, this compound is used as an additive in the production of plastics, rubbers, fuels, and oils. Its ability to enhance the physical and mechanical properties of materials makes it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) involves its antioxidant properties. The compound reacts with free radicals, neutralizing them and preventing oxidative damage to polymers and biological molecules. This reaction typically involves the donation of hydrogen atoms from the phenolic groups, which stabilizes the free radicals and terminates the chain reaction of oxidation .
Comparaison Avec Des Composés Similaires
4,4’-(Isopropylidenedithio)bis(2,6-di-tert-butylphenol):
2,6-Di-tert-butylphenol: This compound is a simpler phenolic antioxidant used in various industrial applications.
Uniqueness: 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) is unique due to its specific structure, which provides enhanced stability and antioxidant performance compared to other phenolic antioxidants.
Propriétés
Numéro CAS |
89635-36-9 |
|---|---|
Formule moléculaire |
C31H49NO2 |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxy-N-propylanilino)phenol |
InChI |
InChI=1S/C31H49NO2/c1-14-15-32(20-16-22(28(2,3)4)26(33)23(17-20)29(5,6)7)21-18-24(30(8,9)10)27(34)25(19-21)31(11,12)13/h16-19,33-34H,14-15H2,1-13H3 |
Clé InChI |
CITBNZPIEWRHQB-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



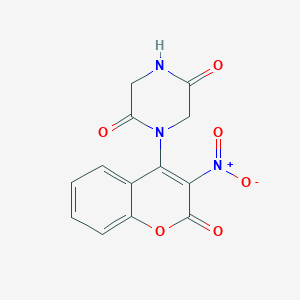

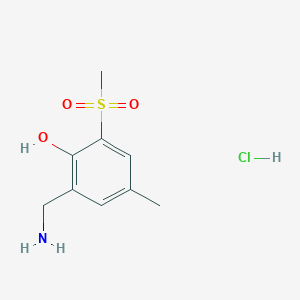
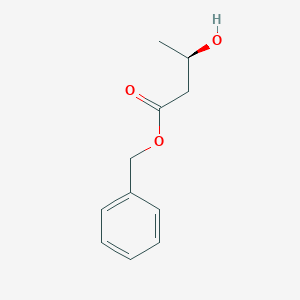
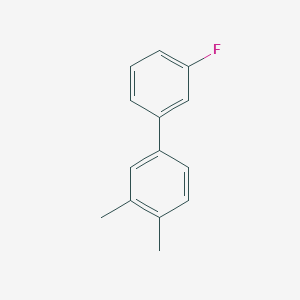
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)
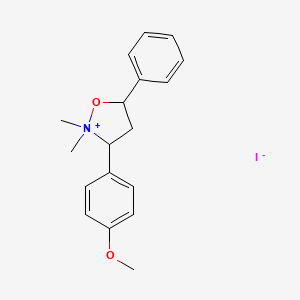


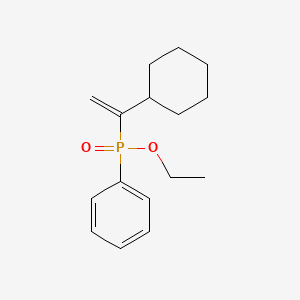
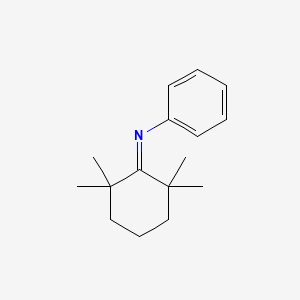
![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
